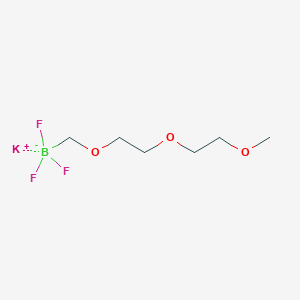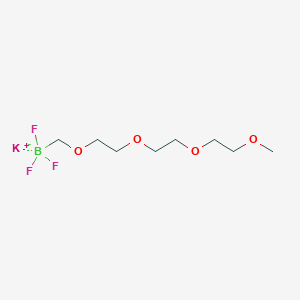
Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate is a chemical compound with the molecular formula C8H17BF3O4.K. It is a boron-based compound that is often used in organic synthesis, particularly in the field of medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate typically involves the reaction of boronic acid derivatives with potassium fluoride and other reagents. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures that the compound meets the required standards for use in various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, for example, the primary products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Researchers use this compound to study various biochemical pathways and interactions.
Medicine: It is employed in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate involves its ability to act as a nucleophile in chemical reactions. The compound’s boron atom can form stable bonds with carbon atoms, facilitating various organic transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Potassium 2-(2-methoxyethoxy)ethoxymethylborate
- Potassium 2-(2-ethoxyethoxy)ethoxymethyltrifluoroborate
- Potassium 2-(2-methoxyethoxy)ethoxymethylfluoroborate
Uniqueness
Potassium 2-(2-methoxyethoxy)ethoxymethyltrifluoroborate is unique due to its trifluoroborate group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions.
Properties
IUPAC Name |
potassium;trifluoro-[2-(2-methoxyethoxy)ethoxymethyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BF3O3.K/c1-11-2-3-12-4-5-13-6-7(8,9)10;/h2-6H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKABFALKJAZCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCCOC)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BF3KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














